molecular formula C17H13N3O3 B12053388 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide CAS No. 383901-47-1

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide

Cat. No.: B12053388
CAS No.: 383901-47-1
M. Wt: 307.30 g/mol
InChI Key: KJESCRMXEKTEKR-UHFFFAOYSA-N
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Description

6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF). The reaction proceeds smoothly, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its diuretic activity is believed to be mediated through its interaction with renal receptors, enhancing urine production and excretion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 6-hydroxy-4-oxo-N-(3-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide apart is its specific substitution pattern and the presence of both hydroxy and pyridinyl groups. These structural features contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

383901-47-1

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-pyridin-3-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C17H13N3O3/c21-15-12-5-1-3-10-6-8-20(14(10)12)17(23)13(15)16(22)19-11-4-2-7-18-9-11/h1-5,7,9,21H,6,8H2,(H,19,22)

InChI Key

KJESCRMXEKTEKR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CN=CC=C4)O

Origin of Product

United States

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